molecular formula C5H7N3O B1664182 5-甲基胞嘧啶 CAS No. 554-01-8

5-甲基胞嘧啶

货号: B1664182
CAS 编号: 554-01-8
分子量: 125.13 g/mol
InChI 键: LRSASMSXMSNRBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Methylcytosine is a methylated form of the DNA base cytosine. It is a crucial epigenetic marker involved in the regulation of gene expression. The addition of a methyl group to the fifth carbon of the cytosine ring distinguishes 5-Methylcytosine from cytosine. This modification plays a significant role in various biological processes, including gene silencing, genomic imprinting, and X-chromosome inactivation .

作用机制

Target of Action

5-Methylcytosine (5mC) is a methylated form of the DNA base cytosine . It primarily targets DNA and different cellular RNAs . The primary role of 5mC is to regulate gene expression and control several biological processes, including genomic imprinting, X chromosome inactivation, and genome stability .

Mode of Action

5mC interacts with its targets through a process known as DNA methylation. This process involves the covalent transfer of a methyl group from S’Adenosyl methionine (SAM) to the fifth carbon of a cytosine © pyrimidine ring to form 5-methyl cytosine (5mC) . This methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs) . The de novo methyltransferases DNMT3A and DNMT3B establish methylation patterns on unmethylated DNA during embryonic development .

Biochemical Pathways

The biochemical pathways affected by 5mC involve a balance between methylation by DNMTs and TET-mediated demethylation processes . This dynamic mechanism of DNA methylation is a continuous turnover of cytosine modifications . The cooperative actions of DNMT and TET enzymes, along with many additional parameters including chromatin environment and protein partners, govern 5mC turnover .

Result of Action

The molecular and cellular effects of 5mC’s action are profound. It is essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms .

Action Environment

The action of 5mC can be influenced by environmental factors. For instance, in plants, light signaling components and cold signaling factors work in concert in plant responses to light and low temperatures . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of 5mC.

生化分析

Biochemical Properties

5-Methylcytosine interacts with various enzymes, proteins, and other biomolecules. In eukaryotes, DNA methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs) which transfer a methyl group from S’Adenosyl methionine (SAM) to the fifth carbon of a cytosine © pyrimidine ring to form 5-methylcytosine . The NSUN2 and DNMT2 have been well documented as 5-methylcytosine writers .

Cellular Effects

5-Methylcytosine has been demonstrated to impact messenger RNA (mRNA) export, RNA stability, efficiency and accuracy of RNA translation, long-distance RNA transport in plants, and pivotal developmental processes such as nerve and brain development, stress response, gametogenesis, embryogenesis, mitochondrial activity, and diverse aspects of tumorigenesis and migration .

Molecular Mechanism

The molecular mechanism of 5-methylcytosine involves the addition of a methyl group to the 5th atom in the 6-atom ring of cytosine . This methylation process is carried out by DNA methyltransferase enzymes, which transfer a methyl group from S-adenosylmethionine to the 5th carbon of a cytosine .

Temporal Effects in Laboratory Settings

The level and distribution of 5-methylcytosine in the genome are tightly controlled through transcription of TET genes, post-translational modifications on the TET enzymes, and various interacting partners of TET enzymes . Changes in 5-methylcytosine profiles were sufficient to specify cellular metabolic states and efficiently adapt protein synthesis rates to cell stress .

Dosage Effects in Animal Models

Altering the expression or activity of DNA methylation-related enzymes produce exacerbated phenotypes or therapeutic effects in different animal models . It has been hypothesized that there is a connection between the hypermethylation and hypomethylation; over activity of DNA methyltransferases that produce the abnormal de novo 5-methylcytosine methylation may be compensated by the removal of methylation, a type of epigenetic repair .

Metabolic Pathways

5-Methylcytosine is involved in the methylation of carbon 5 in cytosine, which has gained significant attention in recent years within eukaryotes . This modification has been demonstrated to impact messenger RNA (mRNA) export, RNA stability, efficiency and accuracy of RNA translation, long-distance RNA transport in plants, and pivotal developmental processes .

Transport and Distribution

5-Methylcytosine is distributed throughout the genome and is most frequently located in C-G rich regions. These sites are enriched in untranslated regions (UTRs) of mRNA, especially in the vicinity of the binding region of the Argonaute protein within the 3’ UTRs .

Subcellular Localization

5-Methylcytosine is localized in the nucleus, where it plays a crucial role in regulating RNA fate and gene expression . The subcellular localization of proteins encoded by 5-methylcytosine-dependent m5C containing mRNAs has been studied .

准备方法

Synthetic Routes and Reaction Conditions: 5-Methylcytosine can be synthesized through the methylation of cytosine. One common method involves the use of methyl iodide and a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 5-Methylcytosine often involves the enzymatic methylation of cytosine using DNA methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine to the cytosine residue in DNA, resulting in the formation of 5-Methylcytosine .

化学反应分析

Types of Reactions: 5-Methylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

属性

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
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Physical Description

Solid
Record name 5-Methylcytosine
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
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CAS No.

554-01-8
Record name 5-Methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
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Melting Point

270 °C
Record name 5-Methylcytosine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-methylcytosine and why is it important?

A1: 5-methylcytosine (5mC) is a modified cytosine base found in DNA where a methyl group is attached to the 5th position of the pyrimidine ring. This modification plays a crucial role in regulating gene expression and other cellular processes. In mammals, it is considered a major epigenetic mark and is involved in development, differentiation, and disease [, ].

Q2: How does 5mC affect gene expression?

A2: 5mC often occurs in regions of DNA called CpG islands, which are found near gene promoters. Methylation of these islands is generally associated with gene silencing [, ]. This silencing can occur through the binding of specific proteins that recognize and bind to methylated CpG sites. These proteins can then recruit other factors that modify the chromatin structure, making the DNA less accessible to transcription factors and thereby repressing gene expression [, ].

Q3: How is 5mC generated and removed from DNA?

A3: 5mC is generated by the addition of a methyl group to a cytosine base already present in the DNA strand. This reaction is catalyzed by DNA methyltransferases (DNMTs) [, ]. Removal of the methyl group, also known as demethylation, can occur through several mechanisms. One pathway involves the Ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC). This is the first step in a multi-step process that ultimately replaces 5mC with an unmodified cytosine [, ].

Q4: How stable is 5mC?

A4: While 5mC is a common DNA modification, it is relatively unstable compared to unmodified cytosine. 5mC can undergo spontaneous deamination, leading to the formation of thymine []. This inherent instability contributes to 5mC being a hotspot for mutations, particularly C>T transitions [, , , ].

Q5: What is the connection between 5mC and cancer?

A6: Aberrant DNA methylation, including both hypermethylation and hypomethylation, is a hallmark of cancer cells [, ]. Hypermethylation of CpG islands in promoter regions can silence tumor suppressor genes, contributing to cancer development [, ]. Conversely, global hypomethylation can lead to genomic instability, further promoting tumorigenesis [, ].

Q6: How is 5mC detected and quantified?

A7: Various methods are available for detecting and quantifying 5mC. Traditional techniques include high-performance liquid chromatography (HPLC) [, , ], which separates and quantifies individual DNA bases based on their physicochemical properties. Other methods utilize methylation-sensitive restriction enzymes that cut DNA differently depending on the presence or absence of 5mC at their recognition sites [, ]. More recently, bisulfite sequencing has become the gold standard for analyzing DNA methylation patterns at a single-nucleotide resolution [, ]. This technique exploits the chemical conversion of unmethylated cytosine to uracil by bisulfite treatment, leaving 5mC intact.

Q7: Can you describe the structural characteristics of 5mC?

A8: 5-methylcytosine (C5H7N3O) has a molecular weight of 125.13 g/mol. Structurally, it resembles cytosine with an additional methyl group attached to the 5th carbon atom of the pyrimidine ring. This seemingly small alteration significantly impacts its biochemical properties and interactions with proteins [, ].

Q8: Are there any tools for studying the interactions between 5mC and proteins?

A9: Yes, researchers utilize various techniques to study the interactions between 5mC and proteins. X-ray crystallography provides high-resolution structural information about protein-DNA complexes, revealing the specific contacts made between amino acid residues and the 5mC base []. Biochemical assays, such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP), are commonly used to assess the binding affinity and specificity of proteins for 5mC-containing DNA sequences [, ].

Q9: What are the potential applications of 5mC research?

A10: Research on 5mC and DNA methylation has broad implications. In biomedicine, understanding aberrant methylation patterns in cancer holds promise for developing novel diagnostic and therapeutic strategies [, , ]. Moreover, 5mC modifications are being investigated as potential biomarkers for various diseases [, ]. In agriculture, manipulating DNA methylation patterns in plants could lead to improved crop yields and stress tolerance []. Furthermore, 5mC research is providing valuable insights into the mechanisms of epigenetic inheritance and their impact on evolution [, ].

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